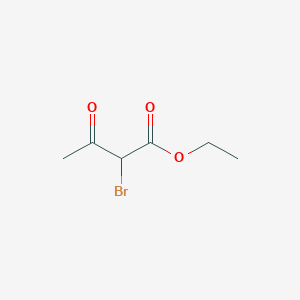

2-溴-3-氧代丁酸乙酯

概述

描述

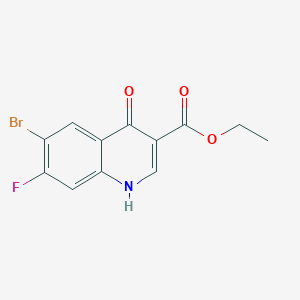

Ethyl 2-bromo-3-oxobutanoate is a chemical compound with the molecular formula C6H9BrO3 . It has a molecular weight of 209.04 . This compound is used in various chemical reactions and has significant applications in research .

Synthesis Analysis

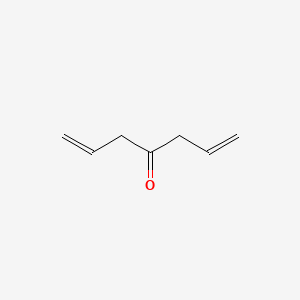

The synthesis of Ethyl 2-bromo-3-oxobutanoate involves several steps. The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester . The enolate is alkylated via an SN2 reaction to form a monoalkylmalonic ester .Molecular Structure Analysis

The linear formula of Ethyl 2-bromo-3-oxobutanoate is C6H9BrO3 . The InChI key is NGJKQTAWMMZMEL-UHFFFAOYSA-N .Chemical Reactions Analysis

Ethyl 2-bromo-3-oxobutanoate is involved in various chemical reactions. For instance, it can be used in the preparation of potential positron emission tomography tracers for neuropeptide Y Y1 receptors .Physical and Chemical Properties Analysis

Ethyl 2-bromo-3-oxobutanoate has a density of 1.5±0.1 g/cm3 . Its boiling point is 213.0±23.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol . The flash point is 82.6±22.6 °C . The index of refraction is 1.467 . The molar refractivity is 39.3±0.3 cm3 .科学研究应用

化学合成

2-溴-3-氧代丁酸乙酯是一种化学化合物,分子式为C6H9BrO3 。它用作合成各种有机化合物的试剂。其溴原子使其成为良好的离去基团,这在取代反应中非常有用。

烯醇盐的烷基化

该化合物可用于烯醇盐的烷基化 。在此反应中,α-氢被烷基取代,形成新的C-C键。这是许多有机合成反应中的关键步骤。

丙二酸酯合成

2-溴-3-氧代丁酸乙酯可用于丙二酸酯合成 。这是一种通过烷基化丙二酸酯来制备羧酸的方法。

乙酰乙酸酯合成

该化合物也可用于乙酰乙酸酯合成 。这是一种通过烷基化乙酰乙酸酯来制备甲基酮的方法。

α-取代化合物的制备

2-溴-3-氧代丁酸乙酯可用于制备α-取代的酮、酯、内酯或腈 。这涉及烯醇阴离子的烷基化。

热力学研究

可以针对各种应用研究2-溴-3-氧代丁酸乙酯的热力学性质 。这些性质对于理解该化合物在不同条件下的行为非常重要。

安全和危害

Ethyl 2-bromo-3-oxobutanoate is classified as dangerous with hazard statements H302-H314-H225 . Precautionary statements include P501-P270-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P303+P361+P353-P301+P330+P331-P363-P301+P312+P330-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

作用机制

Target of Action

Ethyl 2-bromo-3-oxobutanoate, also known as ethyl acetoacetate, is a compound that primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions due to their nucleophilic nature .

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, an α-hydrogen in the enolate ion is replaced with an alkyl group, forming a new carbon-carbon (C-C) bond . This reaction is typically facilitated by an alkyl halide and follows the S_N2 reaction mechanism .

Biochemical Pathways

The alkylation of enolate ions is a key step in several biochemical pathways, including the malonic ester synthesis and the acetoacetic ester synthesis . These pathways are involved in the preparation of carboxylic acids and methyl ketones, respectively . The resulting products have wide applications in various fields, including pharmaceuticals and materials science .

Result of Action

The alkylation of enolate ions by Ethyl 2-bromo-3-oxobutanoate results in the formation of α-substituted carbonyl compounds . These compounds are valuable intermediates in organic synthesis and can be further transformed into a variety of useful products .

Action Environment

The action of Ethyl 2-bromo-3-oxobutanoate is influenced by various environmental factors. For instance, the compound is more acidic than ordinary esters and is almost completely converted to an enolate by sodium ethoxide . Additionally, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .

生化分析

Biochemical Properties

Ethyl 2-bromo-3-oxobutanoate is involved in the alkylation of enolate ions, a process that forms a new carbon-carbon bond, joining two smaller pieces into one larger molecule . This compound can be readily converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . The enolate ion is a good nucleophile that reacts rapidly with an alkyl halide to give an α-substituted malonic ester .

Molecular Mechanism

The molecular mechanism of Ethyl 2-bromo-3-oxobutanoate involves its conversion into an enolate ion, which then undergoes alkylation by reacting with an alkyl halide . This reaction is an SN2 reaction, which involves the displacement of the leaving group by backside attack .

Temporal Effects in Laboratory Settings

In laboratory settings, Ethyl 2-bromo-3-oxobutanoate is stored under an inert atmosphere and at a temperature below -20°C to maintain its stability

Metabolic Pathways

Ethyl 2-bromo-3-oxobutanoate is involved in the alkylation of enolate ions, a key process in various metabolic pathways

属性

IUPAC Name |

ethyl 2-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKQTAWMMZMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;(Z)-4-hydroxypent-3-en-2-one;ruthenium](/img/structure/B1640035.png)

![2-(3-Octylthiophen-2-yl)-5-[5-(3-octylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B1640054.png)

![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1640056.png)